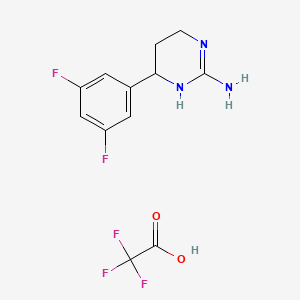
4-(3,5-Difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine; trifluoroacetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a tetrahydropyrimidine ring substituted with a 3,5-difluorophenyl group and an amine group, combined with trifluoroacetic acid. The presence of fluorine atoms in the phenyl ring and the trifluoroacetic acid moiety imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3,5-difluorophenylboronic acid with a suitable halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the addition of trifluoroacetic acid to form the desired compound .
Analyse Des Réactions Chimiques
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of materials
Propriétés
Formule moléculaire |
C12H12F5N3O2 |
|---|---|
Poids moléculaire |
325.23 g/mol |
Nom IUPAC |
6-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11F2N3.C2HF3O2/c11-7-3-6(4-8(12)5-7)9-1-2-14-10(13)15-9;3-2(4,5)1(6)7/h3-5,9H,1-2H2,(H3,13,14,15);(H,6,7) |
Clé InChI |
FQWHEOZGFGFNKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(NC1C2=CC(=CC(=C2)F)F)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)



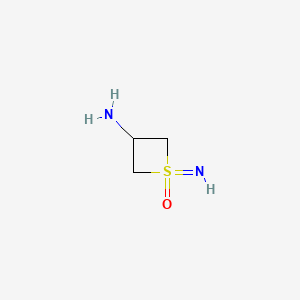
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
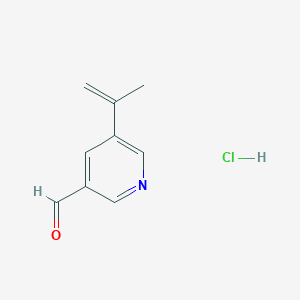
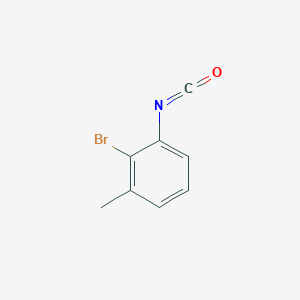
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
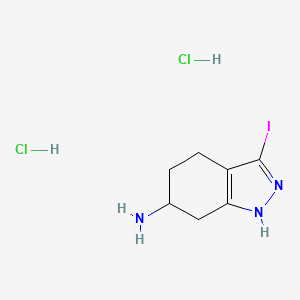
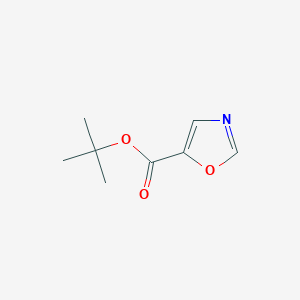
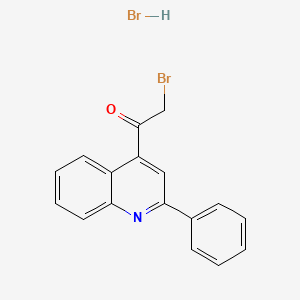
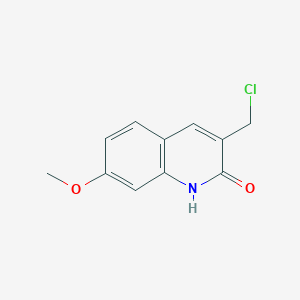
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
